
3-(3-Methoxy-4-methylphenyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxy-4-methylphenyl)propanal, also known as MMP, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of aromatic aldehydes and has a molecular formula of C10H12O2. In
Mécanisme D'action
The mechanism of action of 3-(3-Methoxy-4-methylphenyl)propanal is complex and involves multiple pathways. Studies have shown that this compound induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. This compound has also been found to inhibit the expression of cancer-promoting genes such as c-Myc and cyclin D1. In addition, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inhibiting the expression of pro-inflammatory cytokines. This compound has also been found to have anti-angiogenic effects, which may be useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3-Methoxy-4-methylphenyl)propanal is its high purity and yield, which makes it a viable compound for scientific research. Additionally, this compound has been extensively studied for its potential therapeutic applications, making it a valuable tool for researchers. However, there are also limitations to the use of this compound in lab experiments. For example, this compound can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is complex and may require further study to fully understand its effects.
Orientations Futures
There are many potential future directions for research on 3-(3-Methoxy-4-methylphenyl)propanal. One area of interest is the development of this compound analogs with improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different cell types. Another area of interest is the development of combination therapies that incorporate this compound with other anticancer agents. Finally, research is needed to explore the potential use of this compound in the treatment of other diseases such as neurodegenerative disorders and inflammation.
Méthodes De Synthèse
The synthesis of 3-(3-Methoxy-4-methylphenyl)propanal involves the reaction of 3-methoxy-4-methylbenzaldehyde with propanal in the presence of a catalyst. This reaction results in the formation of this compound, which can be purified through various methods such as column chromatography or recrystallization. The synthesis of this compound has been optimized to yield high purity and high yield, making it a viable compound for scientific research.
Applications De Recherche Scientifique
3-(3-Methoxy-4-methylphenyl)propanal has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound exhibits antitumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been found to inhibit the growth of cancer cells by disrupting the cell cycle and inhibiting the expression of cancer-promoting genes. This compound has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
3-(3-methoxy-4-methylphenyl)propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-5-6-10(4-3-7-12)8-11(9)13-2/h5-8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUAMKVWCRCNLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B2364914.png)
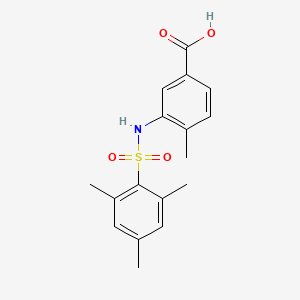
![3-(2,5-dimethylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364918.png)
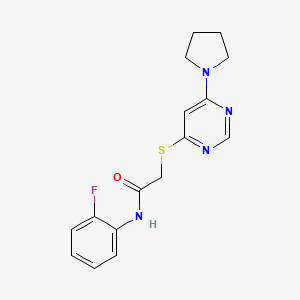
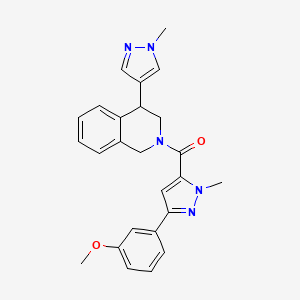
![(4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2364925.png)
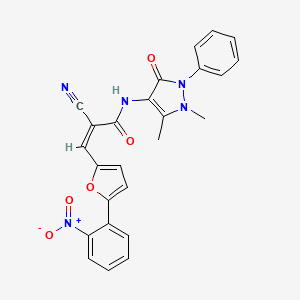
![7-phenyl-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2364927.png)
![7,7-Dimethyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2364928.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2364930.png)

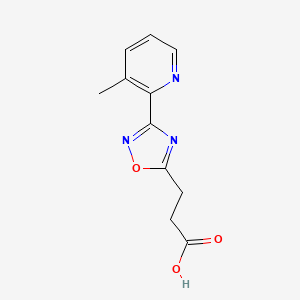
![5-[2-(Difluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2364934.png)
![methyl 1-[(6-chloro-3-pyridinyl)methyl]-1H-indole-2-carboxylate](/img/structure/B2364936.png)